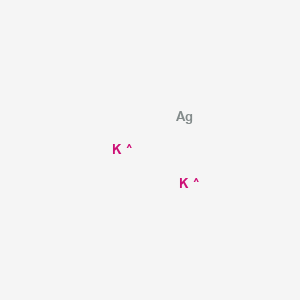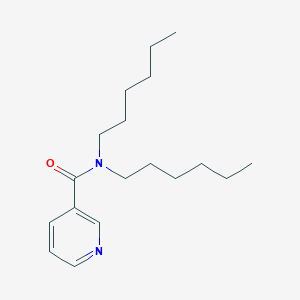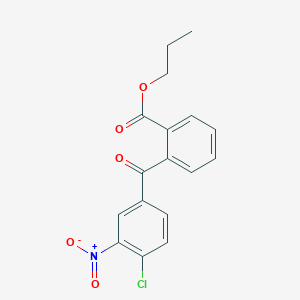
1-(Benzenesulfonyl)-4-bromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-4-bromonaphthalene is an organic compound that features a naphthalene ring substituted with a benzenesulfonyl group and a bromine atom
Méthodes De Préparation
The synthesis of 1-(Benzenesulfonyl)-4-bromonaphthalene typically involves the reaction of 4-bromonaphthalene with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(Benzenesulfonyl)-4-bromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-4-bromonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with biological targets, making it useful in drug discovery research.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. .
Mécanisme D'action
The mechanism by which 1-(Benzenesulfonyl)-4-bromonaphthalene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The benzenesulfonyl group is an electron-withdrawing group, which makes the aromatic ring more susceptible to attack by electrophiles. This property is exploited in various chemical reactions to introduce new functional groups onto the naphthalene ring .
The molecular targets and pathways involved in its biological activity are related to its ability to interact with proteins and enzymes. The sulfonyl group can form strong hydrogen bonds and ionic interactions with amino acid residues, influencing the activity of the target proteins .
Comparaison Avec Des Composés Similaires
1-(Benzenesulfonyl)-4-bromonaphthalene can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
4-Bromonaphthalene: This compound is the starting material for the synthesis and has similar aromatic properties but lacks the sulfonyl group.
Sulfonamides: These compounds contain the sulfonyl group and are widely used in medicinal chemistry for their antibacterial properties
Propriétés
Numéro CAS |
129278-09-7 |
|---|---|
Formule moléculaire |
C16H11BrO2S |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-bromonaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
GZGLFGBHQRYPHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)










